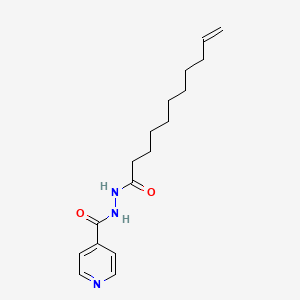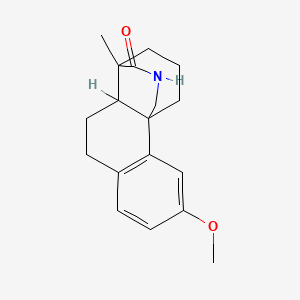
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- is a complex organic compound with a unique structure that includes a fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and quinazolinone derivatives, such as:
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
What sets 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- apart is its unique fused ring system and specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59057-10-2 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methoxy-11-methyl-13-azatetracyclo[9.3.3.01,10.02,7]heptadeca-2(7),3,5-trien-12-one |
InChI |
InChI=1S/C18H23NO2/c1-17-8-3-9-18(11-19-16(17)20)14-10-13(21-2)6-4-12(14)5-7-15(17)18/h4,6,10,15H,3,5,7-9,11H2,1-2H3,(H,19,20) |
InChI Key |
DDCLVTIOFPHMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3(C1CCC4=C3C=C(C=C4)OC)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





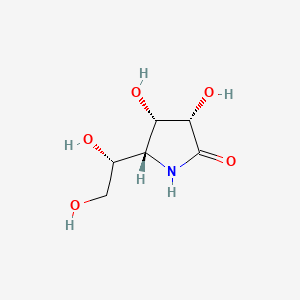

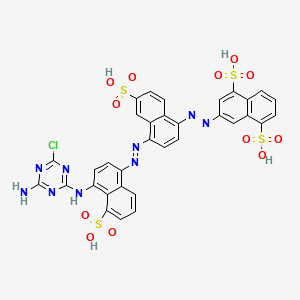

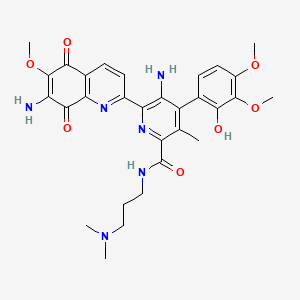
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
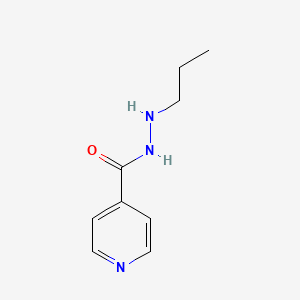
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
